molecular formula C21H23N5O4S B2968657 N-(4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide CAS No. 1021072-39-8

N-(4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2968657
CAS No.: 1021072-39-8
M. Wt: 441.51
InChI Key: URKNVPSVDSGKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-2-20(27)24-17-4-6-18(7-5-17)31(29,30)23-12-3-15-26-21(28)9-8-19(25-26)16-10-13-22-14-11-16/h4-11,13-14,23H,2-3,12,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKNVPSVDSGKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the class of sulfonamide derivatives. Characterized by its unique structural features, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound features a pyridazinone core, which is significant for its biological activity. Its structure includes multiple functional groups and heterocycles, suggesting that it may interact with various biological targets. The presence of the pyridin-4-yl group enhances its pharmacological profile, potentially allowing it to act as an enzyme inhibitor.

Enzyme Inhibition

Preliminary studies indicate that compounds similar to this compound may exhibit significant enzyme inhibitory activities. For example, related pyridazinones have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Table 1: Enzyme Inhibition Potency of Related Compounds

Compound NameTarget EnzymeInhibition Constant (nM)
Pyridazine Derivative 5ahCA II5.3
Pyridazine Derivative 7fhCA IX6.4
Pyridazine Derivative 7chCA II19.2
Pyridazine Derivative 5bhCA IX12.3

These findings suggest that this compound could be developed as a multi-target anti-inflammatory agent, potentially inhibiting carbonic anhydrase (hCA), COX-2, and lipoxygenase (5-LOX) enzymes .

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of pyridazinone-based sulfonamide derivatives, including compounds structurally related to this compound. These studies have demonstrated promising anti-inflammatory effects in vivo, with some derivatives exhibiting low nanomolar inhibition constants against specific enzymes .

Case Study Example:
A study evaluated the anti-inflammatory properties of several pyridazinone derivatives. Among these, one derivative demonstrated a significant reduction in inflammation markers in animal models, correlating with its ability to inhibit COX enzymes effectively .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in inflammatory pathways. This interaction modulates signaling pathways associated with inflammation and cell proliferation, suggesting potential therapeutic applications in treating inflammatory diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.